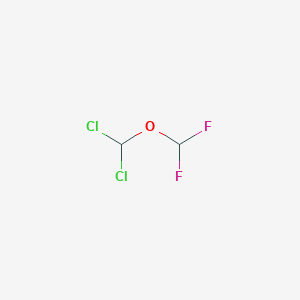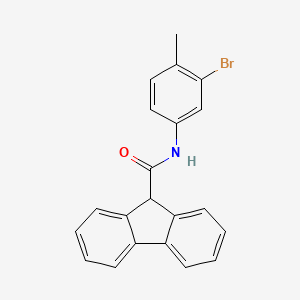![molecular formula C32H18 B14749364 Dibenzo[fg,st]hexacene CAS No. 313-97-3](/img/structure/B14749364.png)
Dibenzo[fg,st]hexacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[fg,st]hexacene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₂H₁₈. It is a member of the larger family of polycyclic aromatic hydrocarbons, which are compounds composed of multiple aromatic rings fused together.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[fg,st]hexacene typically involves the cyclodehydrogenation of suitable precursors. One common method is the oxidative cyclodehydrogenation of hexacene precursors using reagents such as iron(III) chloride or molybdenum(V) chloride. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired polycyclic structure .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. The key steps involve the preparation of suitable precursors, followed by cyclodehydrogenation under controlled conditions. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclodehydrogenation process .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[fg,st]hexacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield partially hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Dibenzo[fg,st]hexacene has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and field-effect transistors.
Materials Science: It is studied for its potential in creating novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which dibenzo[fg,st]hexacene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for the delocalization of electrons, which contributes to its unique electronic properties. These properties enable interactions with other molecules and materials, making it useful in various applications such as organic electronics and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzo[fg,op]tetracene
- Dibenzo[hi,uv]hexacene
- Dibenzo[jk,a1b1]octacene
Uniqueness
Dibenzo[fg,st]hexacene is unique due to its specific arrangement of aromatic rings, which results in distinct electronic properties compared to other polycyclic aromatic hydrocarbons. Its structure allows for unique interactions with other molecules and materials, making it a valuable compound for research in organic electronics and materials science .
Propriétés
Numéro CAS |
313-97-3 |
|---|---|
Formule moléculaire |
C32H18 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
octacyclo[17.11.1.14,12.02,17.06,11.021,26.027,31.016,32]dotriaconta-1(30),2,4,6,8,10,12(32),13,15,17,19,21,23,25,27(31),28-hexadecaene |
InChI |
InChI=1S/C32H18/c1-3-9-23-19(7-1)15-21-17-29-28-14-6-12-26-24-10-4-2-8-20(24)16-22(32(26)28)18-30(29)27-13-5-11-25(23)31(21)27/h1-18H |
Clé InChI |
JEMVEIWDDNPRDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC7=CC=CC=C7C8=C6C(=CC=C8)C5=CC4=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


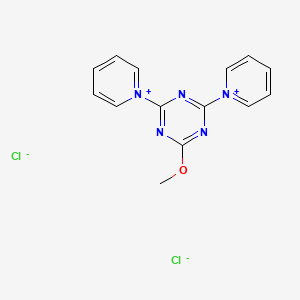
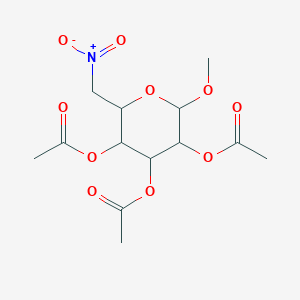
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)

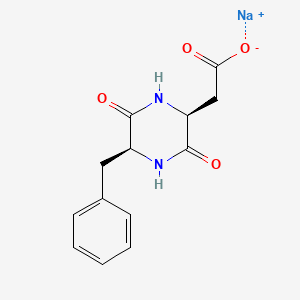
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
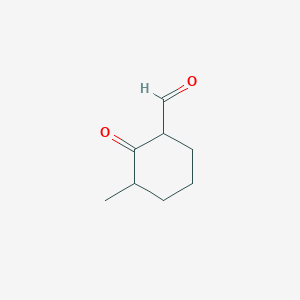
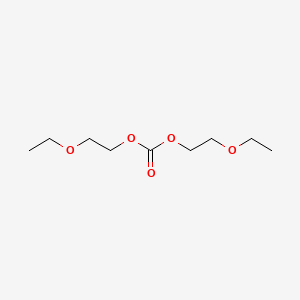
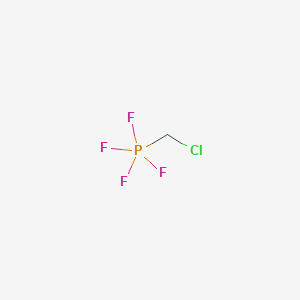
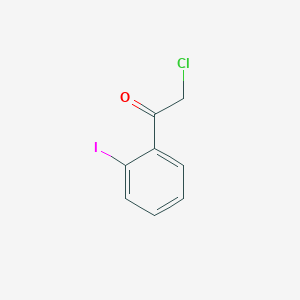
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
